Methylpiperidino pyrazole
Description
Historical Development and Discovery of Methyl-piperidino-pyrazole
The development of Methyl-piperidino-pyrazole, commonly known as MPP, arose from the intensive research efforts in the late 20th and early 21st centuries to understand the distinct roles of the two estrogen receptor (ER) subtypes, ERα and ERβ. oup.comcaymanchem.com The discovery that these two receptors had different tissue distributions and functional activities spurred the quest for subtype-selective ligands that could act as tools to dissect their individual physiological and pathological functions. oup.comcaymanchem.comtandfonline.com This led to the evolution of Selective Estrogen Receptor Modulators (SERMs), a class of compounds designed to exhibit tissue-specific agonist or antagonist effects. tandfonline.comresearchgate.netnih.gov
MPP was developed by the research group of Katzenellenbogen and colleagues as part of a program to create potent and selective antagonists for ERα. oup.comresearchgate.net The design strategy involved modifying existing ERα-selective agonist compounds from the triaryl pyrazole (B372694) class. researchgate.netnih.gov Researchers discovered that by attaching a basic side chain (BSC), a feature common in many nonsteroidal antiestrogens, to a pyrazole core that showed high affinity for ERα, they could convert an agonist into a potent and selective antagonist. oup.comnih.gov Through the investigation of seven different basic side-chain substituents on various pyrazole structures, Methyl-piperidino-pyrazole was identified as the most ERα-selective antagonist. oup.comresearchgate.net Its synthesis and characterization, first detailed in the early 2000s, provided the scientific community with a crucial chemical probe to selectively block ERα-mediated pathways. caymanchem.comwikipedia.org
Role of Methyl-piperidino-pyrazole within the Pyrazole Chemical Class
Methyl-piperidino-pyrazole belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.govontosight.ai This chemical scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.net The structure of MPP is specifically a 1,3,5-triaryl-4-methyl-1H-pyrazole. caymanchem.comontosight.ai
The key to MPP's specific biological function lies in its unique substitution pattern on the pyrazole ring. ontosight.ai It features two hydroxyphenyl groups, a methyl group, and a critical piperidinylethoxyphenol group. ontosight.ai The pyrazole core acts as a rigid scaffold, orienting these substituent groups in a specific three-dimensional conformation that allows for high-affinity binding to the ligand-binding pocket of the estrogen receptor. nih.gov The addition of the N-piperidinylethoxy basic side chain to the ERα-selective agonist ligand, methyl pyrazole triol (MPT), is what confers the potent ERα antagonist activity. nih.govresearchgate.net This strategic chemical modification converts the parent agonist molecule into an antagonist, highlighting the versatility of the pyrazole scaffold in designing receptor ligands with highly specific and tailored activities. oup.comnih.gov
Significance of Methyl-piperidino-pyrazole as a Selective Estrogen Receptor Alpha Ligand in Research Tools
Methyl-piperidino-pyrazole (MPP) is a highly significant research tool due to its potency and remarkable selectivity as an antagonist for Estrogen Receptor Alpha (ERα). wikipedia.org It demonstrates a strong preference for ERα, with a binding affinity that is approximately 200 times greater than its affinity for Estrogen Receptor Beta (ERβ). wikipedia.orgselleckchem.com This high degree of selectivity allows researchers to isolate and study the specific biological effects mediated by ERα without the confounding influence of ERβ. oup.comcaymanchem.com
In laboratory settings, MPP is used to probe the function of ERα in a wide array of biological systems. For instance, it has been instrumental in studying estrogen-regulated gene expression in cancer cell lines, such as the MCF-7 breast cancer line, which predominantly contains ERα. oup.comresearchgate.netresearchgate.net Research has shown that MPP effectively inhibits the transcriptional activation of ERα. caymanchem.comlabscoop.com It has been used to investigate the role of ERα in various physiological processes, including those in the murine uterus, and in pathological conditions like endometrial cancer. medchemexpress.commdpi.com By selectively blocking ERα, MPP helps scientists elucidate the receptor's specific contributions to cell proliferation, apoptosis, and signaling pathways. researchgate.netmedchemexpress.com This makes it an invaluable compound for dissecting the multifaceted mechanisms of estrogen signaling. caymanchem.commdpi.com
Interactive Data Table: Binding Affinity and Potency of MPP
| Compound | Receptor Target | Binding Affinity (Ki) | Selectivity (over ERβ) | Antagonist Potency (IC50) |
|---|---|---|---|---|
| MPP | ERα | 5.6 nM caymanchem.comlabscoop.com | ~200-fold wikipedia.orgselleckchem.com | 80 nM caymanchem.comlabscoop.com |
| MPP | ERβ | 2.3 µM caymanchem.comlabscoop.com | - | No significant activity nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLGPGWHIIHRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045817 | |
| Record name | Methylpiperidinopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289726-02-9, 2512204-77-0 | |
| Record name | Methylpiperidinopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLPIPERIDINOPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC6T7K8P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Methyl Piperidino Pyrazole and Its Derivatives
Strategies for Pyrazole (B372694) Ring Formation in Methyl-piperidino-pyrazole Synthesis
The formation of the central pyrazole ring is a critical step in the synthesis of Methyl-piperidino-pyrazole. The most common approaches involve the condensation of a hydrazine derivative with a suitable three-carbon precursor, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.
Reactions Involving Hydrazine Derivatives and Carbonyl Compounds
A prevalent method for constructing the pyrazole core of Methyl-piperidino-pyrazole involves the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.gov This classical approach, often a variation of the Knorr pyrazole synthesis, provides a reliable route to the desired heterocyclic system.
In a typical synthesis of the Methyl-piperidino-pyrazole scaffold, the process begins with an aldol condensation reaction. For instance, 1-(4-methoxyphenyl)-propan-1-one can be reacted with p-hydroxybenzaldehyde to form a highly crystalline enone intermediate. nih.gov This enone possesses the necessary carbon framework for the subsequent cyclization. The pyrazole ring is then constructed by reacting this enone with a substituted hydrazine, such as 4-methoxyphenylhydrazine, under vigorous reaction conditions. smolecule.com The reaction proceeds through a cyclocondensation mechanism, where the hydrazine initially adds to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
The regioselectivity of this reaction is a crucial aspect, as the unsymmetrical nature of the reactants can potentially lead to the formation of two different regioisomers. The substitution pattern on the final pyrazole product is influenced by the electronic and steric properties of the substituents on both the enone and the hydrazine. smolecule.com
Cycloaddition Reactions for Pyrazole Core Construction
While the condensation of hydrazines with dicarbonyl compounds is a common strategy, 1,3-dipolar cycloaddition reactions offer an alternative and powerful method for the construction of the pyrazole core. organic-chemistry.org This approach involves the reaction of a nitrile imine, generated in situ from a hydrazonoyl halide, with an alkene. This method can provide a high degree of regioselectivity in the formation of the pyrazole ring. Although not the primary reported route for Methyl-piperidino-pyrazole itself, this strategy is widely used for the synthesis of polysubstituted pyrazoles and could be adapted for the synthesis of its analogs.
Introduction of the Piperidine (B6355638) Moiety and Other Substituents
Following the formation of the pyrazole core, the next critical step is the introduction of the characteristic piperidine moiety and other essential substituents. This is typically achieved through alkylation reactions and functional group manipulations.
Piperidine Substitution Mechanisms and Regioselectivity
The piperidine group in Methyl-piperidino-pyrazole is part of a basic side chain (BSC), specifically an N-piperidinylethoxy group, which is attached to one of the phenyl rings of the pyrazole core via an ether linkage. nih.govresearchgate.net The introduction of this side chain is a key step that transforms the pyrazole core into the final target compound.
The synthesis of this ether linkage is typically achieved through a Williamson ether synthesis. This involves the reaction of a phenolic hydroxyl group on the pyrazole scaffold with a haloalkylpiperidine, such as 1-(2-chloroethyl)piperidine, in the presence of a base. The base deprotonates the phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic carbon of the haloalkylpiperidine, displacing the halide and forming the desired ether linkage.
The regioselectivity of this N-alkylation is a critical consideration, especially when multiple hydroxyl groups are present on the pyrazole scaffold. The relative acidity of the phenolic protons and steric hindrance around the hydroxyl groups can influence which position is preferentially alkylated. In the case of unsymmetrically substituted pyrazoles, a mixture of regioisomers can be formed during N-alkylation, necessitating careful control of reaction conditions and potentially requiring chromatographic separation of the products. nih.gov
Functional Group Interconversions and Derivatization
Functional group interconversions are essential for synthesizing a variety of Methyl-piperidino-pyrazole derivatives and for optimizing the properties of the lead compound. A common functional group manipulation in the synthesis of Methyl-piperidino-pyrazole involves the protection and deprotection of hydroxyl groups. For instance, the synthesis may start with methoxy-protected phenols, which are later deprotected to yield the final dihydroxylated product.
Derivatization of the pyrazole core allows for the exploration of structure-activity relationships. This can involve modifications at various positions of the pyrazole ring or the attached phenyl groups. For example, different substituents can be introduced on the phenyl rings to modulate the electronic properties of the molecule. Furthermore, the piperidine ring itself can be modified to investigate the impact of steric bulk and basicity of the side chain on the compound's activity.
Advanced Synthetic Approaches and Analog Generation
The development of advanced synthetic methodologies has enabled the efficient generation of libraries of Methyl-piperidino-pyrazole analogs for detailed biological evaluation. These approaches focus on modular synthesis, allowing for the rapid introduction of diversity at different points in the molecular scaffold.
One key strategy for analog generation is the modification of the basic side chain. For example, to improve metabolic stability, the N-piperidinylethoxy moiety in Methyl-piperidino-pyrazole has been replaced with an N-piperidinylpropyl group, creating a new analog known as MPrP. nih.govresearchgate.net This modification aims to prevent potential metabolic cleavage of the ether linkage.
Furthermore, conformationally constrained analogs of Methyl-piperidino-pyrazole have been designed and synthesized to enhance its antagonist activity. researchgate.net This involves creating more rigid structures, for example, by forming additional rings, to lock the molecule into a specific conformation that is optimal for receptor binding.
The generation of diverse pyrazole libraries can also be achieved through combinatorial and parallel synthesis techniques. These methods allow for the rapid synthesis of a large number of related compounds by systematically varying the building blocks used in the synthesis. For instance, a variety of substituted hydrazines and carbonyl compounds can be reacted to produce a library of pyrazole cores, which can then be further diversified by introducing different basic side chains. nih.gov
Synthesis of Analogs with Modified Side Chains (e.g., N-piperidinylpropyl)
A significant challenge in the development of MPP as a therapeutic agent is its potential for metabolic cleavage of the N-piperidinylethoxy side chain, which could regenerate the parent agonist, methyl-pyrazole-triol (MPT). To address this, analogs with more stable side chains have been synthesized. One such analog is Methyl-piperidinopropyl-pyrazole (MPrP), where the ether linkage is replaced by a propyl group.
The synthesis of MPrP involves a multi-step sequence starting from the aldol condensation of 1-(4-methoxy-phenyl)-propan-1-one and p-hydroxybenzaldehyde to form a crystalline enone. This intermediate then undergoes cyclization with 4-methoxyphenylhydrazine to construct the pyrazole core. Subsequent functional group manipulations, including a Heck-type coupling with an appropriate acrylate ester, are performed to build the propyl side chain. The final steps typically involve the introduction of the piperidine moiety to yield MPrP. This modification from an N-piperidinylethoxy to an N-piperidinylpropyl side chain has been shown to create a more robust analog that retains high binding affinity and antagonist potency.
Table 1: Key Intermediates and Final Product in the Synthesis of MPrP
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| 1-(4-methoxy-phenyl)-propan-1-one | Starting material | |
| p-hydroxybenzaldehyde | Starting material | |
| Crystalline Enone | Intermediate from aldol condensation | |
| 4-methoxyphenylhydrazine | Reagent for pyrazole ring formation |
Synthesis of Hybrid Compounds (e.g., Pyrazolyl-Benzimidazolone)
The synthesis of hybrid compounds incorporating the methyl-piperidino-pyrazole scaffold with other heterocyclic systems, such as benzimidazolone, aims to explore synergistic biological effects. A common and effective method for creating these hybrid molecules is the 1,3-dipolar cycloaddition reaction. This reaction typically involves the generation of a nitrile imine from a hydrazonoyl halide in the presence of a base, which then reacts with a dipolarophile, such as an N-alkenyl or N-alkynyl benzimidazolone.
Table 2: General Steps in the Synthesis of Pyrazolyl-Benzimidazolone Hybrids
| Step | Reaction Type | Reactants | Product |
|---|---|---|---|
| 1 | Condensation & Cyclization | Arylhydrazine, Aralkyl ketone | Pyrazole intermediate |
| 2 | Formylation | Pyrazole intermediate, Vilsmeier-Haack reagent | Pyrazole-based carbaldehyde |
Purification and Characterization Techniques in Methyl-piperidino-pyrazole Synthesis
The successful synthesis of methyl-piperidino-pyrazole and its derivatives relies on robust purification and characterization techniques to ensure the identity, purity, and structural integrity of the final compounds.
Chromatographic Separation Methods
Chromatographic techniques are indispensable for the purification of synthetic intermediates and final products in the synthesis of methyl-piperidino-pyrazole and its analogs. Column chromatography using silica gel is a widely employed method for the separation of these compounds from reaction mixtures. The choice of eluent system is critical for achieving effective separation. A common mobile phase consists of a mixture of a nonpolar solvent, such as hexane, and a more polar solvent, like ethyl acetate. nih.gov The ratio of these solvents is optimized to achieve the desired separation based on the polarity of the target compound and impurities. For instance, a gradient of 0-30% ethyl acetate in hexane has been used to purify N-substituted pyrazole derivatives. mdpi.com In some cases, preparative thin-layer chromatography (TLC) can also be utilized for the purification of smaller quantities of material. researchgate.net
For chiral separations of pyrazole derivatives, enantioselective high-performance liquid chromatography (HPLC) is the method of choice. Polysaccharide-based chiral stationary phases, such as Lux cellulose-2 and Lux amylose-2, have been successfully used for the baseline resolution of racemic pyrazole compounds. nih.gov The mobile phase for chiral HPLC can be either a normal-phase system (e.g., n-hexane/ethanol) or a polar organic mode (e.g., acetonitrile (B52724)/ethanol), with the choice depending on the specific compound and chiral stationary phase to achieve optimal resolution and analysis time. nih.gov
Spectroscopic Characterization (e.g., NMR, IR, UV-Vis, MS)
A suite of spectroscopic techniques is employed to elucidate the structure and confirm the identity of synthesized methyl-piperidino-pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural characterization. uobasrah.edu.iq In the ¹H NMR spectrum of MPP, characteristic signals for the aromatic protons, the methyl group on the pyrazole ring, and the protons of the piperidine and ethoxy groups are observed. nih.gov For example, the methoxy group protons in an MPP analog have been reported to show a sharp singlet peak around 3.85 ppm. nih.gov ¹³C NMR spectroscopy provides information on the carbon skeleton, with aromatic carbons typically resonating in the 100-150 ppm range. uobasrah.edu.iqnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often used for unambiguous assignment of proton and carbon signals, especially for complex hybrid structures.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule. Characteristic absorption bands for N-H, C-H, C=N, and C=C bonds within the pyrazole and other aromatic rings can be observed.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. MPP exhibits absorption maxima at approximately 204 and 256 nm. caymanchem.com
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and for obtaining structural information through fragmentation patterns. chemguide.co.uk The molecular ion peak (M+) confirms the molecular formula. The fragmentation of pyrazole derivatives in the mass spectrometer can involve cleavage of the side chains and fragmentation of the heterocyclic rings, providing valuable structural clues. chemguide.co.uk
Table 3: Spectroscopic Data for a Representative Methyl-piperidino-pyrazole Analog
| Technique | Observed Data | Interpretation |
|---|---|---|
| ¹H NMR | Aromatic protons (multiplets), Methyl protons (singlet), Piperidine protons (multiplets), OCH₂CH₂ protons (triplets) | Confirms the presence of the core structure and side chain |
| ¹³C NMR | Aromatic carbons (~100-150 ppm), Methyl carbon, Piperidine carbons, Ethoxy carbons | Elucidates the carbon framework of the molecule |
| MS (ESI) | [M+H]⁺ ion corresponding to the calculated molecular weight | Confirms the molecular mass of the compound |
| UV-Vis | λmax at ~204 nm and ~256 nm | Indicates the presence of conjugated π systems |
X-ray Crystallography for Structural Elucidation
For example, X-ray crystal structure analysis has been used to confirm the regioselectivity of cycloaddition reactions in the synthesis of pyrazole derivatives. nih.gov In the case of pyrazolyl-benzimidazolone hybrids, X-ray crystallography can reveal the spatial arrangement of the two heterocyclic rings relative to each other and provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice. nih.gov
Table 4: Representative Crystallographic Data for a Benzimidazolone Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.852(2) |
| b (Å) | 12.437(3) |
| c (Å) | 12.015(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Data is for a representative 2-(3-hydroxypropyl)benzimidazole and serves as an illustrative example of the type of data obtained from X-ray crystallography. researchgate.net
Chemical Reactivity and Reaction Mechanisms of Methyl Piperidino Pyrazole
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is generally reactive towards electrophilic substitution due to its electron-rich nature. The regioselectivity of this reaction is well-established, with electrophilic attack occurring preferentially at the C4 position. nih.govrrbdavc.org Analysis of the ring's electron density reveals that the C4 carbon has the highest electron density, making it the most nucleophilic and therefore the most favorable site for attack by an electrophile. quora.com Attack at the C3 or C5 positions would generate a highly unstable intermediate with a positive charge on an azomethine nitrogen, making these pathways energetically unfavorable. rrbdavc.org
The substitution pattern of the Methyl-piperidino-pyrazole molecule, with bulky groups at the C3, C5, and N1 positions, would sterically hinder attack at adjacent positions, further favoring the C4 position as the primary site for electrophilic substitution. A variety of electrophilic substitution reactions are characteristic of the pyrazole nucleus, as summarized in the table below.
| Reaction | Reagents | Electrophile | Position of Substitution | Resulting Product |
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole |
| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C4 | Pyrazole-4-sulfonic acid |
| Halogenation | Br₂, Cl₂, I₂ | X⁺ | C4 | 4-Halopyrazole |
| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C4 | Pyrazole-4-carbaldehyde |
| Azo Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | C4 | 4-Arylazopyrazole |
This table summarizes common electrophilic substitution reactions on the pyrazole ring, based on findings from source scribd.com.
The feasibility of nucleophilic attack can be enhanced by the presence of strong electron-withdrawing groups on the pyrazole ring, which further decrease the electron density at the carbon atoms and stabilize the negatively charged intermediate (Meisenheimer complex). encyclopedia.pub In the case of Methyl-piperidino-pyrazole, the substituents are generally electron-donating or neutral, which would not facilitate nucleophilic attack. Transformations involving nucleophilic attack often require harsh reaction conditions or specific activation of the ring, for instance, through the prior installation of a good leaving group at the C3 or C5 position. encyclopedia.pub
The position of this tautomeric equilibrium can be influenced by several factors, including:
Substituents: The electronic nature and size of substituents on the carbon atoms of the ring can favor one tautomer over the other. nih.gov
Solvent: The polarity of the solvent can impact the stability of the different tautomers. For instance, polar aprotic solvents may favor one form through specific hydrogen bonding interactions. mdpi.com
This tautomerism has a direct impact on reactivity. For example, when considering N-alkylation of an unsubstituted pyrazole, the reaction can potentially occur at either nitrogen atom, leading to a mixture of isomers. researchgate.net However, in the specific case of Methyl-piperidino-pyrazole , the N1 position is substituted with a 4-hydroxyphenyl group. This substitution effectively "locks" the ring system and prevents the annular tautomerism that is characteristic of N-unsubstituted pyrazoles.
Reactivity of the Piperidine (B6355638) Moiety
The piperidine moiety is a six-membered saturated heterocycle containing one nitrogen atom. Its reactivity is characteristic of a cyclic secondary aliphatic amine, dominated by the nucleophilic and basic nature of the nitrogen atom. jove.com
The nitrogen atom in the piperidine ring is sp³-hybridized, and its lone pair of electrons occupies one of the sp³ orbitals. jove.com This lone pair is readily available for donation to a proton, making piperidine a relatively strong base. Its basicity is comparable to other acyclic secondary amines. jove.com
The basicity of piperidine is significantly higher than that of its aromatic analog, pyridine. This difference is attributed to the hybridization of the nitrogen's lone pair orbital. In piperidine, the lone pair is in an sp³ orbital (~25% s-character), which is further from the nucleus and less tightly held, making it more available for bonding. masterorganicchemistry.com In pyridine, the lone pair resides in an sp² orbital (~33% s-character), which is held more tightly by the nucleus, resulting in lower basicity. masterorganicchemistry.comquora.com
| Compound | Hybridization of N | pKb | Basicity |
| Piperidine | sp³ | ~2.8 - 3.0 | Strong Base |
| Pyridine | sp² | ~8.8 | Weak Base |
| Pyrrole | sp² (lone pair in p-orbital) | ~15 | Very Weak Base |
This table provides a comparison of the basicity of piperidine with related nitrogen heterocycles, with data referenced from sources jove.commasterorganicchemistry.com.
The nucleophilic nitrogen of the piperidine ring is reactive towards various electrophiles. As a secondary amine, its most characteristic reaction is N-alkylation. This reaction typically involves treatment with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net Common conditions include using a base like potassium carbonate (K₂CO₃) or an organic base like N,N-diisopropylethylamine (DIEA) in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). researchgate.netchemicalforums.com
In the structure of Methyl-piperidino-pyrazole, the piperidine ring is already N-substituted, linked to the pyrazole core via an ethoxy bridge. This linkage is formed through an N-alkylation reaction during the compound's synthesis. nih.gov As the resulting nitrogen atom in the final molecule is tertiary, it can undergo further reaction with an alkylating agent to form a quaternary ammonium (B1175870) salt. researchgate.netresearchgate.net This reaction would introduce a permanent positive charge on the nitrogen atom.
Other reactions characteristic of the piperidine nitrogen include its use as a catalyst or reagent in organic synthesis. For example, piperidine is widely used to react with ketones to form enamines, which are versatile intermediates in C-C bond-forming reactions, such as the Stork enamine alkylation. wikipedia.org The nitrogen can also be converted to an N-chloroamine upon treatment with reagents like calcium hypochlorite. wikipedia.org
Intermolecular Interactions in Non-Biological Contexts
The intermolecular interactions of Methyl-piperidino-pyrazole in non-biological settings are governed by the various functional groups present in its structure: the pyrazole core, the piperidine ring, and the phenolic hydroxyl groups. These interactions are crucial in determining the compound's physical properties, such as its melting point, solubility, and crystal structure. The ability of pyrazoles to engage in hydrogen bonding and π-π stacking makes them versatile scaffolds for building complex molecular architectures. nbinno.com
Hydrogen Bonding Networks
The pyrazole ring itself is a key player in forming hydrogen bonds, as it contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2 hybridized nitrogen atom). nih.gov This dual functionality allows pyrazole derivatives to form various hydrogen bonding motifs, including linear chains and cyclic oligomers (dimers, trimers, etc.) in the solid state. globalresearchonline.net
In the case of Methyl-piperidino-pyrazole, the two phenolic hydroxyl (-OH) groups are significant contributors to the hydrogen bonding network. These groups can act as both hydrogen bond donors and acceptors. Furthermore, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor. The interplay of these different functional groups can lead to the formation of complex three-dimensional hydrogen-bonded networks.
Studies on related pyrazole compounds have elucidated the nature of these interactions. For instance, in the crystal structure of 5-amino-3-(pyrid-2-yl)-1H-pyrazole complexes, the aminopyrazole moiety is observed to form hydrogen bonds with anions or solvent molecules. rsc.org Similarly, research on 3-amino-1H-pyrazole-5-carboxylic acid has demonstrated the influence of intramolecular hydrogen bonding on the conformational preferences of the molecule. nih.gov
Table 1: Potential Hydrogen Bond Donors and Acceptors in Methyl-piperidino-pyrazole
| Functional Group | Potential Role |
| Pyrazole N-H | Donor |
| Pyrazole N | Acceptor |
| Phenolic O-H | Donor & Acceptor |
| Piperidine N | Acceptor |
| Ether O | Acceptor |
Crystal Packing and Solid-State Interactions
X-ray diffraction studies on various pyrazole derivatives have revealed diverse crystal packing arrangements. nih.govrsc.orgrsc.orgjsac.or.jp The planarity of the pyrazole ring facilitates stacking interactions, which can influence the electronic properties of the material. nbinno.com The substituents on the pyrazole ring play a crucial role in directing the crystal packing. For instance, the presence of bulky groups can hinder close packing, while functional groups capable of strong directional interactions, such as hydrogen bonding, will dominate the packing motif.
In the context of Methyl-piperidino-pyrazole, the relatively large and flexible piperidino-ethoxy side chain would significantly influence the crystal packing. The interplay between the hydrogen bonding networks established by the hydroxyl and pyrazole N-H groups and the steric requirements of the side chain would determine the final crystal structure. Analysis of the crystal structure of similar complex pyrazole compounds often reveals intricate intermolecular contacts, which can be further understood through Hirshfeld surface analysis. nih.gov
Table 2: Key Intermolecular Interactions Influencing Crystal Packing of Pyrazole Derivatives
| Interaction Type | Contributing Functional Groups | Significance |
| Hydrogen Bonding | Pyrazole N-H, Phenolic O-H, Piperidine N | Primary determinant of the packing motif. |
| π-π Stacking | Pyrazole ring, Phenyl rings | Contributes to the stabilization of the crystal lattice. |
| Van der Waals Forces | Entire molecule | Non-specific interactions that contribute to overall cohesion. |
Structure Activity Relationship Sar Studies of Methyl Piperidino Pyrazole Ligands
Design Principles for Estrogen Receptor Alpha Selectivity
The selective targeting of ERα over its β-subtype is a key objective in the development of certain endocrine therapies. The rational design of pyrazole-based ligands has yielded compounds with exceptional ERα selectivity, achieved through strategic manipulation of their molecular structure.
The journey to ERα-selective antagonists like MPP began with the development of triaryl-substituted pyrazole (B372694) agonists that showed a remarkable preference for ERα. nih.govnih.gov Researchers sought to convert these agonists into antagonists by incorporating a basic side chain, a feature commonly found in antiestrogens like tamoxifen (B1202) and raloxifene (B1678788), which is known to be a critical determinant of their mixed agonist/antagonist character. nih.govnih.gov
The core principle was to attach this basic side chain to the ERα-selective agonist scaffold. The initial agonist, methyl-pyrazole-triol (MPT), demonstrated a notable preference for ERα. nih.gov The rational design strategy involved appending a basic N-piperidinyl-ethyl side chain to this agonist core. nih.gov This addition was not random; the side chain was introduced at various possible substitution sites on the pyrazole structure to determine the optimal orientation for binding within the ER ligand-binding pocket. nih.gov
Investigations revealed that attaching the basic side chain at the C(5) phenyl group resulted in a compound with the highest binding affinity for ERα, which was 20-fold higher than its affinity for ERβ. nih.govresearchgate.net Molecular modeling studies, using the crystal structure of the ERα-raloxifene complex, suggested that these pyrazoles with a basic side chain adopt a different binding mode compared to their agonist precursors. nih.gov The most favorable orientation places the N(1) phenol (B47542) into the A-ring binding pocket of the receptor, allowing the basic side chain to orient itself in a manner similar to that of the antiestrogen (B12405530) raloxifene. nih.gov This specific orientation is crucial for inducing an antagonist conformation in the receptor.
The ERα selectivity of MPP becomes more apparent when compared to other well-known selective estrogen receptor ligands. Propyl-pyrazole-triol (PPT) is a potent and highly selective ERα agonist, exhibiting approximately 1000-fold higher affinity and agonist potency for ERα than for ERβ. nih.govresearchgate.net In contrast, diarylpropionitrile (DPN) is a well-established ERβ-selective agonist. researchgate.net
MPP distinguishes itself as a potent and selective ERα antagonist. researchgate.net While derived from an agonist scaffold, the addition of the basic side chain effectively switches its function. In binding and transcription activation assays, MPP's antagonistic activity is potent and specific to ERα. nih.gov At concentrations where it completely antagonizes ERα, it shows no significant agonist or antagonist activity at ERβ. nih.gov This contrasts with classical SERMs like tamoxifen and raloxifene, which generally lack significant selectivity between the two ER subtypes. nih.govresearchgate.net
The table below summarizes the binding affinities of MPP in comparison to its parent agonist (MPT) and the ERα-selective agonist PPT.
| Compound | ERα RBA (%)¹ | ERβ RBA (%)¹ | ERα/ERβ Selectivity Ratio | Primary Function |
| MPP | 12.0 | 0.06 | ~200 | ERα Antagonist |
| MPT | 1.8 | 0.013 | ~138 | ERα Agonist |
| PPT | ~50 | <0.5 | >100 | ERα Agonist |
| DPN | 17 | 100 | 0.17 | ERβ Agonist |
| ¹ Relative Binding Affinity (RBA) values are typically expressed as a percentage of estradiol's binding affinity, which is set to 100%. Data compiled from multiple sources. nih.govresearchgate.netresearchgate.net |
Impact of Basic Side Chain Modifications on ERα Binding and Selectivity
The structure of the basic side chain is not merely an add-on but a critical component that fine-tunes the ligand's interaction with the receptor, influencing binding affinity, selectivity, and its functional profile as an agonist or antagonist.
The piperidinoethyl moiety is a classic feature of many SERMs, and its incorporation was a deliberate choice in the design of MPP. nih.gov This basic side chain is essential for the switch from agonist to antagonist activity. When this moiety is appended to the pyrazole core via a phenyl ether linkage, it positions itself within the ligand-binding domain of ERα to interact with specific amino acid residues. nih.gov This interaction is believed to disrupt the binding of co-activator proteins necessary for gene transcription, thereby leading to an antagonist effect. The precise structure and orientation of this side chain are pivotal in modulating the ligand's activity. nih.gov The selection of a piperidinyl-ethyl chain was the first attempt to convert the pyrazole agonist system into an antagonist, a strategy that proved highly successful. nih.gov
A key structural feature of MPP is the ether linkage connecting the piperidinoethyl side chain to the pyrazole core. nih.gov A concern with this linkage is its potential for metabolic cleavage in vivo, which could regenerate the parent agonist, MPT, and thereby produce unintended estrogenic effects. nih.govresearchgate.net To address this metabolic liability, an analog of MPP was synthesized where the N-piperidinylethoxy moiety was replaced with a more stable N-piperidinylpropyl group, creating a compound named Methyl-piperidinopropyl-pyrazole (MPrP). nih.govnih.gov
The following table presents the binding affinities of MPP and its propyl-linked analog, MPrP.
| Compound | Linkage Type | ERα RBA (%) | ERβ RBA (%) | ERα/ERβ Selectivity Ratio |
| MPP | Ether | 12.0 | 0.06 | ~200 |
| MPrP | Propyl | 5.1 | 0.016 | ~320 |
| Data sourced from Zhou et al. (2009). nih.gov |
The presence and orientation of the basic side chain are the primary determinants of the switch from agonist to antagonist function in this class of pyrazole ligands. nih.gov Agonists like PPT and MPT bind to the ERα ligand-binding pocket in a way that induces a conformational change allowing for the binding of coactivator proteins, which initiates transcription.
The addition of the bulky, flexible basic side chain, as seen in MPP, forces the ligand to adopt a different orientation within the binding pocket. nih.gov This alternative binding mode places the side chain in a position that physically obstructs the receptor's coactivator binding surface (specifically, it displaces Helix 12), preventing the conformational change required for agonism. nih.govresearchgate.net This mechanism, where the side chain sterically hinders the recruitment of coactivators, is the basis for its antagonist activity. nih.gov Consequently, in cell-based transcription assays, MPP effectively inhibits ERα transcriptional activation with an IC₅₀ value of approximately 80 nM. nih.govcaymanchem.com The propyl analog, MPrP, was found to be an even more potent antagonist, with an IC₅₀ of about 20 nM, and it lacked the residual, low partial agonist activity observed with MPP in some systems. nih.gov
Influence of Pyrazole Ring Substituents on Ligand Properties
The chemical properties and biological activities of methyl-piperidino-pyrazole (MPP) and its analogs are significantly influenced by the nature and position of substituents on the central pyrazole ring. Modifications at the N1, C3, C4, and C5 positions can modulate affinity for biological targets, alter electronic and steric characteristics, and ultimately fine-tune the pharmacological profile of the compound.
Systematic substitutions around the pyrazole core have been crucial in defining the structure-activity relationships for this class of compounds, particularly concerning their interaction with estrogen receptors (ER).
N1 Position: For pyrazole-based ER ligands, a p-hydroxyl group on the N1-phenyl substituent enhances both binding affinity and selectivity for ERα. nih.gov This highlights the importance of a specific hydrogen bonding interaction at this position to achieve high affinity.
C3 and C5 Positions: The substituents at the C3 and C5 positions are critical for defining the ligand's interaction within the receptor binding pocket. In the parent agonist compound, propyl-pyrazole-triol (PPT), the C3-phenol is thought to occupy the A-ring binding pocket of the estrogen receptor, similar to the natural hormone estradiol. nih.gov In many analogs, these positions are occupied by phenyl or hydroxyphenyl groups which are fundamental for receptor affinity. The relative positioning of substituents can be influenced by tautomerism, where electron-donating groups tend to favor occupation of the C3 position. mdpi.com
C4 Position: The C4 position has been shown to be a key site for modulating activity. In the development of ERα-selective agonists, a propyl substituent at the C4 position was found to be optimal for binding affinity. nih.gov Conversely, in studies aimed at decoupling ER affinity from Toll-like receptor (TLR) activity, modifications at C4 proved critical. Research showed that as the length of an alkyl group on the C4 position decreased, the potency for TLR9 signaling inhibition increased. nih.gov The complete removal of the C4-alkyl group, while beneficial for TLR inhibition, led to a slight decrease in ER affinity. nih.gov
The following table summarizes the effects of C4 alkyl chain length on TLR9 inhibition and ERα binding affinity.
The electronic and steric properties of the substituents on the pyrazole ring are determinant factors for the ligand's biological activity.
Electronic Effects: The electronic nature of substituents can influence the acidity and basicity of the pyrazole core and its interactions with target proteins. mdpi.com
Electron-donating groups, such as hydroxyl (-OH) and methyl (-CH3), generally favor the C3-tautomer and can increase the basicity of the pyrazole ring. mdpi.com The p-hydroxyl group on the N1-phenyl ring in ERα-selective ligands is a key example, where its electron-donating character is crucial for establishing a high-affinity interaction. nih.gov
Electron-withdrawing groups, conversely, tend to stabilize the C5-tautomer. mdpi.com In the design of analogs, the placement of such groups can be used to tune the electronic landscape of the molecule to either favor or disfavor certain interactions.
Steric Effects: The size and spatial arrangement of substituents play a significant role in determining how a ligand fits within a binding pocket and can dictate selectivity between different targets.
Studies on pyrazole-based ER ligands suggest that selectivity for ERα over ERβ arises from differences in the interaction of the pyrazole core and the C4-propyl group with the receptor. nih.gov The ligand binding pocket in ERα is larger than in ERβ, accommodating bulkier ligands like those with a C4-propyl group more favorably.
In the context of decoupling ER and TLR activity, steric hindrance at the C4 position appears to negatively impact TLR inhibition. Decreasing the size of the alkyl group at C4 enhances TLR9 inhibition, suggesting that a less sterically hindered profile at this position is favorable for interaction with components of the TLR signaling pathway. nih.gov
General studies on substituted pyrazoles have also shown that bulkier groups are often more stable when located at the C3 position. mdpi.com This steric preference can guide the synthesis and design of new analogs by predicting the most likely conformation and regioselectivity.
Decoupling of Estrogen Receptor Binding from Other Molecular Interactions
The compound Methyl-piperidino-pyrazole (MPP) was originally developed as a high-affinity, selective antagonist for Estrogen Receptor-alpha (ERα). nih.govresearchgate.net However, subsequent high-throughput screening of bioactive compound libraries identified MPP as an inhibitor of Toll-like receptor (TLR) signaling pathways. nih.govillinois.edu This discovery of a dual activity prompted focused research efforts to decouple the ER binding affinity from the TLR signaling inhibition, with the goal of developing more specific anti-inflammatory agents without estrogenic activity. nih.gov
The primary strategy to achieve decoupled activity was the systematic chemical evolution of the original MPP scaffold. nih.gov Researchers synthesized and investigated numerous pyrazole analogs to identify the specific structural features essential for each activity. The core approach involved modifying the substituents on the triaryl pyrazole core, particularly at positions that were predicted to have differential effects on ER and TLR interactions.
Key strategic modifications included:
Varying the alkyl group at the C4 position: As noted previously, the size of the C4 substituent was systematically reduced, which was found to increase TLR inhibition while slightly decreasing ER affinity. nih.gov
Altering the placement of the basic side chain (BSC): The BSC is a critical feature for both ER antagonist activity and TLR inhibition. nih.gov A library of compounds was created where the BSC was moved to different positions on the pyrazole core to assess the impact on both targets.
Synthesizing analogs with minimal ER binding: A central part of the strategy was to design and test analogs that were intentionally synthesized to have low ER binding affinity (Relative Binding Affinity < 0.06) to see if TLR inhibition was retained. nih.gov
Through this systematic approach, it became clear that there was no significant correlation between a compound's ability to bind to either ERα or ERβ and its potency in inhibiting TLR signaling. nih.gov This lack of correlation was the key finding that established that the two activities could be successfully decoupled, allowing for the optimization of selective TLR signaling inhibitors (TSIs). nih.gov
The successful application of these strategies led to the identification of a new class of triaryl pyrazole compounds with potent TLR signaling inhibition and negligible ER binding affinity. nih.gov These novel analogs function as promising anti-inflammatory candidates by modulating protein-protein interactions within the TLR pathway. nih.gov
The screening of approximately 90 different pyrazoles confirmed that ER binding and TLR signaling modulation are distinct and separable properties. nih.gov Researchers were able to identify multiple compounds with low ER affinity (Relative Binding Affinity < 0.003) that still demonstrated moderate to good potency as TLR signaling inhibitors (IC50 < 5 µM). nih.gov
The table below provides examples of MPP analogs and how modifications to the pyrazole core affect their dual activities, demonstrating the successful decoupling.
These findings validated the phenotypic screening approach and established the pyrazole scaffold, originally optimized for ERα antagonism, as a viable starting point for developing a new class of anti-inflammatory drugs targeting TLR pathways. nih.gov
Theoretical and Computational Investigations of Methyl Piperidino Pyrazole
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful approach to understanding the intrinsic properties of molecules like Methyl-piperidino-pyrazole. unipd.itnih.gov These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry and electronic properties. eurasianjournals.com
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov DFT studies on pyrazole (B372694) derivatives typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms. nih.gov For Methyl-piperidino-pyrazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can predict bond lengths, bond angles, and dihedral angles. nih.govdoaj.org These optimized geometries correspond to the minimum energy structure on the potential energy surface. nih.gov The electronic properties, such as the distribution of electron density, can also be visualized, providing insights into the molecule's reactivity and intermolecular interactions. researchgate.net
Table 1: Predicted Geometrical Parameters of a Pyrazole Derivative from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | N-N | 1.35 Å |
| C=N | 1.33 Å | |
| C-C (pyrazole ring) | 1.40 Å | |
| Bond Angle | C-N-N | 110° |
| N-N-C | 105° | |
| N-C-C | 112° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. researchgate.net For molecules with donor-acceptor character, the spatial distribution of the HOMO and LUMO can indicate the direction of intramolecular charge transfer upon electronic excitation. nih.govarxiv.org In pyrazole derivatives, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. nih.gov This separation of frontier orbitals is indicative of charge transfer characteristics. arxiv.org The HOMO-LUMO analysis for Methyl-piperidino-pyrazole would likely reveal the electron-donating and electron-accepting regions, which is crucial for understanding its interactions with biological targets. ripublication.com
Table 2: Frontier Molecular Orbital Energies and Related Properties of a Pyrazole Derivative
| Property | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
| Ionization Potential | 6.2 |
| Electron Affinity | 1.8 |
Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. DFT calculations can be used to compute the vibrational frequencies of Methyl-piperidino-pyrazole, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.govnih.gov By analyzing the computed vibrational modes, specific atomic motions can be assigned to each experimental peak. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The calculated chemical shifts are then compared with experimental NMR spectra to confirm the molecular structure. researchgate.net These theoretical predictions are invaluable for the structural elucidation and characterization of novel compounds. asianpubs.org
Table 3: Predicted vs. Experimental Vibrational Frequencies for a Pyrazole Derivative
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3450 | 3435 |
| C=N Stretch | 1620 | 1615 |
| C-H Stretch (Aromatic) | 3100 | 3090 |
| C-H Bend (Aliphatic) | 1450 | 1445 |
Molecular Dynamics Simulations for Conformational Analysis and Molecular Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that are complementary to the static picture provided by quantum chemical calculations. nih.govmdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. eurasianjournals.com
Methyl-piperidino-pyrazole, with its multiple rotatable bonds, can adopt a variety of conformations. Molecular dynamics simulations can explore the conformational landscape of the molecule, identifying the most stable and frequently occurring shapes. nih.gov By simulating the molecule's movement over nanoseconds to microseconds, researchers can understand its flexibility and the energy barriers between different conformations. mdpi.comresearchgate.net This information is critical for understanding how the molecule might bind to a biological target, as the binding affinity can be highly dependent on the molecule's conformation. nih.gov
Molecular Docking Studies of Ligand-Receptor Interactions
Molecular docking simulations have been instrumental in elucidating the structural basis for the selective antagonism of Methyl-piperidino-pyrazole (MPP) towards the estrogen receptor alpha (ERα). These computational studies provide a detailed view of how MPP orientates itself within the ligand-binding pockets of both ERα and its isoform, ERβ, revealing key differences in interactions that underpin its selectivity.
Binding Mode Analysis with Estrogen Receptors (ERα vs. ERβ)
Methyl-piperidino-pyrazole, a non-steroidal pyrazole compound, was developed as a selective ERα antagonist through the addition of a basic side chain to an ERα agonist. This structural modification is crucial for its antagonistic activity and isoform preference. researchgate.net Molecular docking studies on pyrazole-based antagonists suggest that the core structure of MPP likely settles within the hydrophobic ligand-binding domain (LBD) of the estrogen receptors. This LBD is predominantly formed by alpha-helices 3, 6, 7, 8, 11, and 12. mdpi.com
Identification of Key Interacting Residues and Interaction Types (e.g., Hydrogen Bonds, Hydrophobic Interactions)
Computational analyses of pyrazole derivatives binding to ERα have identified several key amino acid residues that are critical for achieving high-affinity and antagonistic effects. For antagonists, interactions with residues such as Arginine-394 (Arg394), Glutamate-353 (Glu353), and Leucine-387 (Leu387) are particularly important. mdpi.com
The binding of MPP within the ERα ligand-binding pocket is stabilized by a combination of hydrogen bonds and hydrophobic interactions. The phenolic hydroxyl groups on the pyrazole core are predicted to form crucial hydrogen bonds with the side chains of Arg394 and Glu353. mdpi.comijirss.com These interactions anchor the ligand in a specific orientation.
| Interacting Residue (ERα) | Interaction Type | Role in Binding |
| Arg394 | Hydrogen Bond | Anchors the ligand within the binding pocket. |
| Glu353 | Hydrogen Bond | Key interaction for stabilizing the ligand's position. |
| Leu387 | Hydrophobic Interaction | Contributes to the overall binding affinity. |
| Phe404 | π-π Stacking | Enhances the stability of the ligand-receptor complex. ijirss.com |
Comparative Docking with Other ER Ligands
When compared to other well-known estrogen receptor ligands, MPP demonstrates a distinct profile. Non-selective SERMs like tamoxifen (B1202) and raloxifene (B1678788) also interact with key residues like Arg394 and Glu353. mdpi.com However, the unique pyrazole scaffold and the specific nature of the piperidino side chain in MPP are believed to be responsible for its enhanced ERα selectivity. researchgate.net
| Ligand | Receptor Selectivity | Key Interacting Residues (ERα) |
| Methyl-piperidino-pyrazole (MPP) | High ERα selectivity researchgate.net | Arg394, Glu353, Leu387 (predicted) mdpi.com |
| 4-hydroxytamoxifen | Non-selective | Arg394, Glu353 mdpi.com |
| Raloxifene | Non-selective | Arg394, Glu353 mdpi.com |
Computational Approaches to Understand Receptor Dimerization as Induced by Ligands
The biological activity of estrogen receptors is contingent upon their dimerization, which can occur as homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). The type of dimer formed can significantly influence gene transcription. Computational methods, particularly molecular dynamics (MD) simulations, have become invaluable tools for investigating how different ligands modulate this dimerization process.
MD simulations allow for the observation of the dynamic behavior of the estrogen receptor dimers in the presence of a bound ligand over time. These simulations can reveal how the conformational changes induced by a ligand in the LBD are allosterically transmitted to the dimerization interface. The binding of an antagonist like MPP is thought to stabilize a receptor conformation that, while still allowing for dimerization, may alter the dimer's interaction with co-regulator proteins, ultimately leading to transcriptional repression.
Studies have shown that the stability and conformational dynamics of the ER dimer are ligand-dependent. ijirss.com For instance, the binding of an antagonist can lead to different structural fluctuations within the dimer compared to an agonist-bound state. These computational approaches are crucial for designing ligands that can selectively promote the formation of specific dimer types (e.g., ERα/ERβ heterodimers), which may offer therapeutic advantages. While specific MD simulation studies on MPP's influence on dimerization are not extensively detailed in the public domain, the general principles derived from computational studies of other ER antagonists provide a framework for understanding its likely mechanism of action at the level of receptor dimerization.
Methyl Piperidino Pyrazole As a Molecular Probe and Ligand in Biochemical Research
Applications in Estrogen Receptor Subtype Delineation Studies
The differential roles of Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ) in cellular processes have been a significant area of investigation. MPP's ability to selectively block ERα signaling has made it an invaluable molecular probe in these studies.
Use in Distinguishing ERα-mediated from ERβ-mediated Responses in vitro
MPP exhibits a significantly higher binding affinity for ERα compared to ERβ, with Ki values of 5.6 nM and 2.3 μM, respectively. caymanchem.com This pronounced selectivity, over 200-fold, allows researchers to effectively inhibit ERα-mediated transcriptional activation at concentrations that have minimal to no effect on ERβ. researchgate.net In vitro studies have consistently demonstrated that MPP can down-regulate estradiol-responsive genes, confirming its role as an ERα-selective antagonist. researchgate.net
This property is particularly useful in cell lines that co-express both ERα and ERβ. For instance, in certain cell types, the proliferative effects of estradiol, which are driven by ERα, are observed to be mitigated by the presence of ERβ. The application of MPP in such systems can completely abrogate these proliferative responses, thereby confirming that the observed effect is indeed mediated by ERα. nih.gov This allows for a clear delineation of the distinct and often opposing roles of the two estrogen receptor subtypes in cellular growth and function.
Table 1: Comparative Binding Affinity of MPP for Estrogen Receptor Subtypes
| Estrogen Receptor Subtype | Binding Affinity (Ki) |
| Estrogen Receptor α (ERα) | 5.6 nM |
| Estrogen Receptor β (ERβ) | 2.3 µM |
Investigation of Estrogen Receptor Homo- and Heterodimerization
Estrogen receptors function by forming dimers upon ligand binding, which can be either homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). The specific dimer pair formed is a crucial determinant of the subsequent transcriptional regulation of target genes. While direct biochemical studies detailing MPP's influence on the physical formation of these dimers are not extensively documented, its functional effects provide strong inferential evidence of its utility in studying dimerization.
By selectively antagonizing ERα, MPP allows researchers to isolate and study the functional consequences of ERα-containing dimers. For example, in cells expressing both receptor subtypes, the formation of ERα/ERβ heterodimers is thought to convey growth-inhibitory effects, dampening the proliferative signals from ERα/ERα homodimers. nih.gov The use of MPP in such a context can help to functionally distinguish the signaling output of ERα/ERα homodimers versus ERα/ERβ heterodimers by blocking the activity of the former. This pharmacological approach provides insights into the complex interplay between different dimer populations and their ultimate impact on cellular behavior.
Modulation of Gene Expression Profiles via ERα
MPP's selective antagonism of ERα has been instrumental in elucidating the specific gene expression profiles regulated by this receptor subtype. In various estrogen-responsive systems, MPP has been shown to inhibit the transcriptional activation of ERα. caymanchem.com For example, it has been demonstrated to downregulate interleukin-6 promoter activity that is mediated by ERα.
Furthermore, studies comparing the effects of estradiol, MPP, and other selective estrogen receptor modulators (SERMs) on gene expression in tissues like the murine uterus have provided a comprehensive view of ERα's regulatory landscape. caymanchem.com These studies reveal that MPP can effectively block the expression of genes that are specifically induced by ERα activation. This allows for the identification of ERα-specific target genes and pathways, contributing to a more nuanced understanding of estrogen signaling in different physiological and pathological contexts, including certain types of cancer. caymanchem.com
Exploration of Off-Target Interactions at a Molecular Level
While highly selective for ERα, like many pharmacological agents, MPP is not entirely without off-target effects. Research into these interactions provides a more complete picture of its molecular activity and can uncover novel therapeutic possibilities or confounding factors in experimental design.
Studies on Toll-like Receptor (TLR) Signaling Modulation
Interestingly, MPP has been identified as a specific inhibitor of Toll-like receptor (TLR) signaling. This discovery was made through a phenotypic drug screening system designed to identify inhibitors of TLR pathways. Structure-activity relationship analyses and further cellular assays suggest that MPP targets the TIR domain of MyD88, a key adaptor protein in the TLR signaling cascade. This interaction effectively blocks the downstream inflammatory signaling initiated by TLR activation. The identification of the MPP scaffold as a starting point for developing anti-inflammatory drugs highlights the potential for this compound beyond its role as an ERα antagonist.
Investigation of Other Potential Molecular Targets as Research Probes
The exploration of MPP's molecular interactions beyond ERα and TLRs is an ongoing area of research. While its high selectivity for ERα is its defining characteristic, the potential for other off-target interactions exists. The structural features of MPP, including its pyrazole (B372694) core and piperidino side chain, could theoretically allow for binding to other proteins. However, comprehensive studies identifying and validating other specific molecular targets of MPP as research probes are not widely reported in the current scientific literature. Future research employing techniques such as chemoproteomics and broad-based screening assays may uncover additional molecular targets, further expanding the utility of MPP as a chemical probe and potentially revealing novel biological activities.
Development of Methyl-piperidino-pyrazole Analogs as Chemical Tools
The parent compounds in the methyl-piperidino-pyrazole family, such as MPP and the Rimonabant scaffold, serve as excellent starting points for the development of more sophisticated chemical tools. researchgate.net Researchers modify these core structures to enhance properties like receptor affinity, selectivity, and metabolic stability, or to introduce new functionalities. These modifications are essential for creating probes that can answer specific biological questions which the original compound cannot.
A primary motivation for developing analogs is to overcome limitations of the parent molecule. For instance, the ERα antagonist MPP was found to undergo metabolic cleavage in vivo, which converted it back to its parent compound, methyl-pyrazole-triol (MPT), a weak ERα agonist. nih.govresearchgate.net This metabolic instability led to paradoxical estrogenic effects in animal studies, complicating the interpretation of its biological actions. researchgate.net Similarly, extensive efforts have been made to modify the Rimonabant scaffold to improve its pharmacological profile, such as restricting its ability to cross the blood-brain barrier to create peripherally-acting agents. figshare.com
Creation of Analogs for Specific Research Questions
To address specific research questions, scientists systematically alter the methyl-piperidino-pyrazole structure. These alterations can range from simple substitutions to complex additions of functional groups designed for specific experimental paradigms.
Improving Metabolic Stability: To prevent the unwanted agonist activity of MPP seen in vivo, an analog named Methyl-piperidinopropyl-pyrazole (MPrP) was synthesized. nih.govresearchgate.net In MPrP, the N-piperidinylethoxy side chain of MPP was replaced with an N-piperidinylpropyl group. nih.govresearchgate.net This modification removed the ether linkage susceptible to metabolic cleavage, thereby creating a more stable antagonist for in vivo studies aimed at elucidating the specific roles of ERα. nih.govresearchgate.net
Mapping Receptor-Ligand Interactions: To understand how diarylpyrazole carboxamides interact with the CB1 receptor, analogs of SR141716A were created. nih.gov One such analog, VCHSR, was designed by replacing the C3 carboxamide group (which includes the piperidino moiety) with a cyclohexylethenyl group. nih.gov This change eliminated the hydrogen-bonding capability at that position. Comparing the binding of SR141716A and VCHSR to the wild-type CB1 receptor and a mutant version (K3.28A) allowed researchers to confirm that a hydrogen bond between the C3 substituent and the lysine residue K3.28 is crucial for the inverse agonism of SR141716A. nih.gov
Constraining Molecular Conformation: To investigate the optimal shape for binding to the CB1 receptor, conformationally constrained analogs of SR141716A were synthesized. nih.gov By introducing a four-carbon bridge to restrict the rotation of the diaryl rings, researchers aimed to lock the molecule into a specific conformation. nih.gov While these particular analogs showed reduced affinity, the study provided valuable insights into the conformational requirements for receptor interaction, demonstrating that flexibility might be necessary for optimal binding or that the constrained conformation was suboptimal. nih.gov
The table below summarizes the development of specific methyl-piperidino-pyrazole analogs and their intended research applications.
| Parent Compound | Analog | Structural Modification | Specific Research Question/Goal | Reference |
|---|---|---|---|---|
| MPP (Methyl-piperidino-pyrazole) | MPrP (Methyl-piperidinopropyl-pyrazole) | Replaced N-piperidinylethoxy with an N-piperidinylpropyl group. | To create a metabolically stable ERα antagonist for in vivo studies by preventing cleavage into an agonist. | nih.govresearchgate.net |
| SR141716A (Rimonabant) | VCHSR | Replaced C3 carboxamide group with a cyclohexylethenyl group. | To probe the importance of hydrogen bonding at the C3 position for receptor interaction and inverse agonism at the CB1 receptor. | nih.gov |
| SR141716A (Rimonabant) | Bridged Analog (e.g., compound 11) | Introduced a four-carbon bridge to constrain the rotation of the diaryl rings. | To understand the optimal ligand conformation for CB1 receptor recognition and binding. | nih.gov |
Use in Mechanism-of-Action Studies
Analogs of methyl-piperidino-pyrazoles are instrumental in elucidating the mechanism of action of both the ligands themselves and their biological targets. By using these tailored chemical tools, researchers can dissect signaling pathways, map binding sites, and understand the physiological roles of specific receptors.
The development of MPrP, the metabolically stable version of MPP, was a direct result of mechanism-of-action studies that revealed the metabolic liability of the parent compound. nih.govresearchgate.net The availability of MPrP allows for more accurate studies on the consequences of selective ERα antagonism in vivo, ensuring that the observed effects are due to blocking ERα and not due to partial agonism from a metabolite. nih.govresearchgate.net
In the cannabinoid field, mechanism-of-action studies using SR141716A and its analogs have been pivotal. The use of the VCHSR analog, which lacks a key hydrogen-bonding group, provided strong evidence that the inverse agonism of SR141716A is dependent on a specific interaction with lysine residue K3.28 in the CB1 receptor. nih.gov This finding helps explain how SR141716A stabilizes the inactive state of the receptor. nih.gov Furthermore, studies using SR141716A have helped to map the downstream signaling effects of CB1 receptor blockade, showing, for example, that it can selectively increase monoaminergic neurotransmission in the medial prefrontal cortex. nih.gov Such studies are crucial for understanding the neurobiological mechanisms underlying the compound's effects. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
